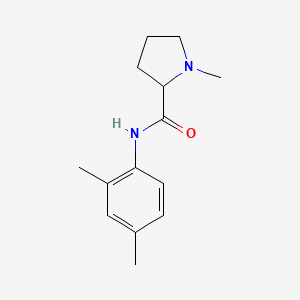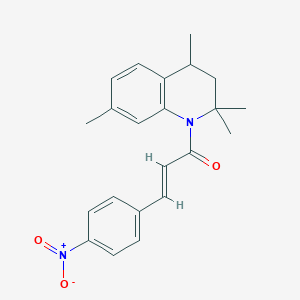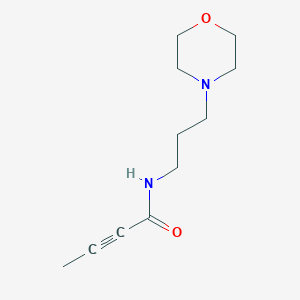![molecular formula C25H24N6O3S B11036934 N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11036934.png)
N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Furylcarbonyl Group: This step may involve acylation reactions using furylcarbonyl chloride and a suitable base.
Attachment of the Tetrazole Group: This can be done through a cyclization reaction involving hydrazine derivatives and nitriles.
Final Coupling: The final step involves coupling the intermediate with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE
- **N~1~-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE
Uniqueness
The uniqueness of N1-[1-(2-FURYLCARBONYL)-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL]-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-PHENYLACETAMIDE lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple functional groups provide opportunities for targeted modifications and optimization for specific uses.
Properties
Molecular Formula |
C25H24N6O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C25H24N6O3S/c1-17-15-21(19-11-6-7-12-20(19)30(17)24(33)22-13-8-14-34-22)31(18-9-4-3-5-10-18)23(32)16-35-25-26-27-28-29(25)2/h3-14,17,21H,15-16H2,1-2H3 |
InChI Key |
RCQKFQCGYKFPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)CSC5=NN=NN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide](/img/structure/B11036856.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11036864.png)

![ethyl 2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11036870.png)
![N-(4-ethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11036877.png)
![N-cyclohexyl-N'-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B11036880.png)
![1-(3,5-dichlorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036893.png)
![1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11036900.png)

![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B11036909.png)
![2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11036913.png)

![2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B11036939.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)isoleucinamide](/img/structure/B11036946.png)
